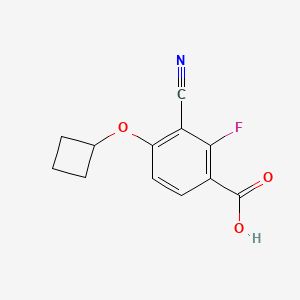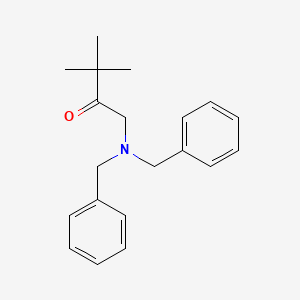
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide is an organic compound that features a chloro-substituted benzene ring with a formyl group and an acetamide group attached via an ethyl linker
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide typically involves a multi-step process. One common method includes:
Friedel-Crafts Acylation:
Nucleophilic Substitution: The chloro group is introduced via a nucleophilic substitution reaction.
Amidation: The final step involves the reaction of the intermediate with acetic anhydride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: 4-Chloro-3-carboxy-phenyl-ethyl-acetamide.
Reduction: 4-Chloro-3-hydroxy-phenyl-ethyl-acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The chloro group may enhance the compound’s binding affinity to certain enzymes or receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[2-(4-Bromo-3-formyl-phenyl)-ethyl]-acetamide: Similar structure but with a bromo group instead of a chloro group.
N-[2-(4-Methyl-3-formyl-phenyl)-ethyl]-acetamide: Contains a methyl group instead of a chloro group.
Uniqueness
N-(2-(4-chloro-3-formylphenyl)ethyl)acetamide is unique due to the presence of the chloro group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Propriétés
Formule moléculaire |
C11H12ClNO2 |
|---|---|
Poids moléculaire |
225.67 g/mol |
Nom IUPAC |
N-[2-(4-chloro-3-formylphenyl)ethyl]acetamide |
InChI |
InChI=1S/C11H12ClNO2/c1-8(15)13-5-4-9-2-3-11(12)10(6-9)7-14/h2-3,6-7H,4-5H2,1H3,(H,13,15) |
Clé InChI |
LYRLKQKJDYGUNS-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NCCC1=CC(=C(C=C1)Cl)C=O |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-5-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B8359445.png)

![6-Benzyl-6-aza-spiro[2.5]octan-4-one hydrochloride](/img/structure/B8359457.png)




![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5-amino-1H-indol-2-yl)methanone](/img/structure/B8359481.png)


![2-Benzyl-4-methyl-2,7-diazabicyclo[3.3.0]octane](/img/structure/B8359515.png)
![4-bromo-3-[(piperidin-4-yl)methyl]phenol](/img/structure/B8359517.png)

